Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Overview
Description
“Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a chemical compound . It is an analogue of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity . It has potential use as Positron Emission Tomography Radiotracers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 435.4±35.0 °C, a predicted density of 1.04±0.1 g/cm3, and a predicted acidity coefficient (pKa) of 7.99±0.10 .Scientific Research Applications
Synthesis and Molecular Structure
Piperazine derivatives have been synthesized and studied for their molecular structure and interactions. For example, Spencer et al. (2002) synthesized 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which were evaluated for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Therapeutic and Diagnostic Applications
Some piperazine derivatives are explored for therapeutic and diagnostic applications in oncology. Abate et al. (2011) discussed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)propyl]piperazine (PB28), which were modified to reduce lipophilicity for potential use as positron emission tomography radiotracers (Abate et al., 2011).
Antagonist Activity
Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a piperazine group and tested them for 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).
Antimicrobial and Anticancer Activities
Rajkumar et al. (2014) synthesized piperazine derivatives and screened them for their in vitro antimicrobial activities, finding that some compounds showed excellent antibacterial and antifungal activities (Rajkumar et al., 2014).
Potential In Vivo Applications
Kassiou et al. (2005) studied the in vivo evaluation of a PET radioligand based on a cyclohexyl piperazine derivative, highlighting its potential for studying sigma-2 receptors in the brain using PET (Kassiou et al., 2005).
Antifungal Activity
Wieczorek et al. (2014) investigated 3-Piperazine-bis(benzoxaborole) for its antifungal activity against several filamentous fungi, showing higher inhibitory activity than standard antibiotics (Wieczorek et al., 2014).
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular function .
Biochemical Pathways
Piperazine derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine . These factors could include temperature, pH, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity .
Cellular Effects
The effects of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability and function, highlighting the importance of understanding its temporal dynamics .
Metabolic Pathways
Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biochemical impact .
Properties
IUPAC Name |
1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BN2O2/c1-21(2)22(3,4)27-23(26-21)18-10-12-20(13-11-18)25-16-14-24(15-17-25)19-8-6-5-7-9-19/h10-13,19H,5-9,14-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSSCGRMCICPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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